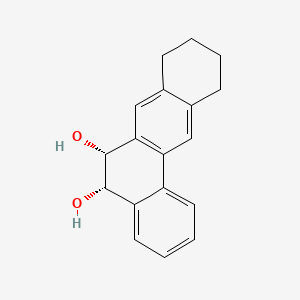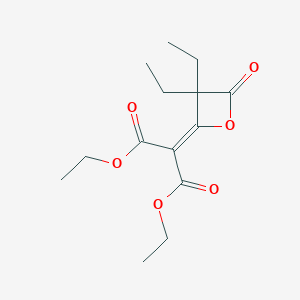
Diethyl (3,3-diethyl-4-oxooxetan-2-ylidene)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (3,3-diethyl-4-oxooxetan-2-ylidene)propanedioate is a complex organic compound known for its unique structure and reactivity. This compound is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a propanedioate group, which is a diester of malonic acid. The combination of these functional groups imparts distinctive chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (3,3-diethyl-4-oxooxetan-2-ylidene)propanedioate typically involves the alkylation of diethyl malonate (diethyl propanedioate) with an appropriate alkyl halide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the diethyl malonate to form an enolate ion. This enolate ion then undergoes nucleophilic substitution with the alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction conditions. The reaction parameters, such as temperature, pressure, and concentration of reactants, are carefully controlled to maximize yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (3,3-diethyl-4-oxooxetan-2-ylidene)propanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxetane ring to a more stable structure.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkyl halides and bases such as sodium ethoxide are commonly employed
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or other reduced forms of the oxetane ring.
Substitution: Various substituted malonates depending on the nucleophile used
Applications De Recherche Scientifique
Diethyl (3,3-diethyl-4-oxooxetan-2-ylidene)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of polymers and other advanced materials
Mécanisme D'action
The mechanism of action of Diethyl (3,3-diethyl-4-oxooxetan-2-ylidene)propanedioate involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the oxetane ring and the ester groups, which can participate in nucleophilic and electrophilic reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate (diethyl propanedioate): A simpler ester of malonic acid, commonly used in organic synthesis.
Ethyl acetoacetate (ethyl 3-oxobutanoate): Another ester with similar reactivity, used in the synthesis of various organic compounds
Uniqueness
Diethyl (3,3-diethyl-4-oxooxetan-2-ylidene)propanedioate is unique due to the presence of the oxetane ring, which imparts distinctive chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Propriétés
Numéro CAS |
91239-23-5 |
|---|---|
Formule moléculaire |
C14H20O6 |
Poids moléculaire |
284.30 g/mol |
Nom IUPAC |
diethyl 2-(3,3-diethyl-4-oxooxetan-2-ylidene)propanedioate |
InChI |
InChI=1S/C14H20O6/c1-5-14(6-2)10(20-13(14)17)9(11(15)18-7-3)12(16)19-8-4/h5-8H2,1-4H3 |
Clé InChI |
UYDJQGUAROHXIU-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(=C(C(=O)OCC)C(=O)OCC)OC1=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[1-Methoxy-3-(octyloxy)propan-2-YL]oxy}methyl)oxirane](/img/structure/B14354055.png)
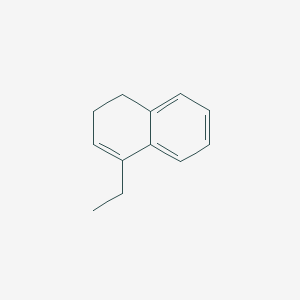
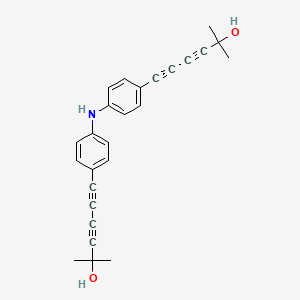
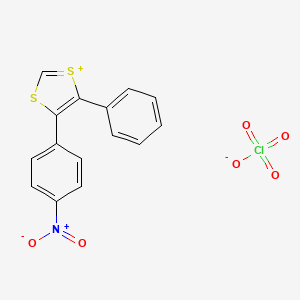

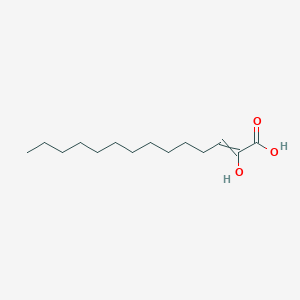
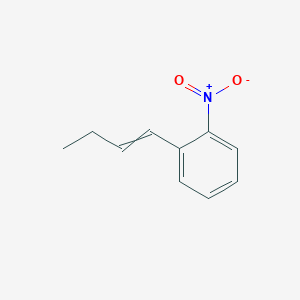
![N-[4,4-Bis(4-fluorophenyl)butyl]-4-bromobenzamide](/img/structure/B14354081.png)
![1,1'-Disulfanediylbis{3,5-di-tert-butyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene}](/img/structure/B14354091.png)
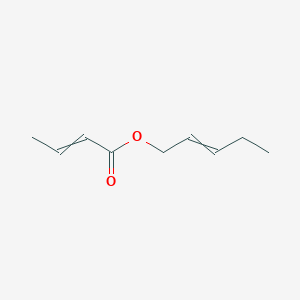
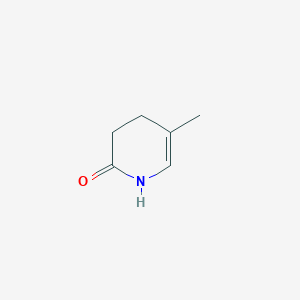
![3-Phenyl-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole](/img/structure/B14354105.png)
